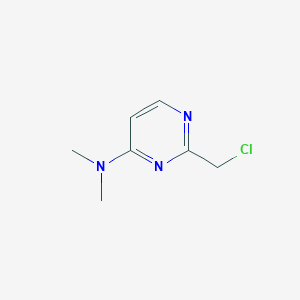

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBFBOVQRTYQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558748 | |

| Record name | 2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731757-43-0 | |

| Record name | 2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine

Introduction: The Pyrimidine Core in Modern Drug Discovery

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Their prevalence stems from the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged scaffold in drug design. The compound this compound is a key reactive intermediate, highly valued for its potential in synthesizing diverse libraries of 2-substituted pyrimidine derivatives. The chloromethyl group at the 2-position serves as a reactive electrophilic site, susceptible to nucleophilic substitution. This allows for the strategic introduction of a wide range of functional moieties, enabling extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of a robust synthetic pathway to this versatile building block and details the analytical methods for its thorough characterization.

Part 1: Synthesis of this compound

The most effective and logical synthesis is a two-step process starting from a commercially available precursor. This pathway involves the initial formation of a key alcohol intermediate, followed by a chlorination reaction to yield the target compound.

Overall Synthetic Scheme

The synthesis begins with the reduction of an appropriate ester, such as ethyl 4-(dimethylamino)pyrimidine-2-carboxylate, to form the alcohol intermediate, (4-(dimethylamino)pyrimidin-2-yl)methanol. This intermediate is then chlorinated using thionyl chloride to afford the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Alcohol Intermediate, (4-(dimethylamino)pyrimidin-2-yl)methanol

Principle: The synthesis of the alcohol intermediate is achieved through the reduction of the corresponding pyrimidine-2-carboxylic acid ester. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. The addition of lithium chloride (LiCl) enhances the reducing power of NaBH₄, facilitating the efficient reduction of the ester.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl 4-(dimethylamino)pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and absolute ethanol (3:1 v/v).

-

Addition of Lewis Acid: Add lithium chloride (2.0 eq) to the solution and stir until it is fully dissolved. The LiCl coordinates to the carbonyl oxygen, increasing its electrophilicity.

-

Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

-

Purification: The crude (4-(dimethylamino)pyrimidin-2-yl)methanol can be purified by flash column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for esters in the presence of a Lewis acid; safer and easier to handle than LiAlH₄. |

| Lewis Acid | Lithium Chloride (LiCl) | Activates the ester carbonyl group towards nucleophilic attack by the hydride. |

| Solvent | Anhydrous THF/Ethanol | Good solubility for reactants; ethanol acts as a proton source for the intermediate. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; stirring at RT ensures completion. |

| Reaction Time | 12-16 hours | Typical duration for complete conversion, monitored by TLC. |

Step 2: Chlorination to this compound

Principle: The conversion of the primary alcohol to the corresponding alkyl chloride is effectively achieved using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite intermediate, which decomposes to the final product, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion[1].

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add the purified (4-(dimethylamino)pyrimidin-2-yl)methanol (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise to the stirred solution. An exothermic reaction will occur.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under vacuum to induce precipitation.

-

Purification: Filter the solid product under a stream of nitrogen. Wash the collected solid with cold, anhydrous diethyl ether to remove any residual thionyl chloride and other impurities. Dry the product under vacuum to obtain this compound, typically as a hydrochloride salt.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride reacts violently with water[1]. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure high yield.

-

Gas Trap: The reaction generates toxic gases (HCl and SO₂). A gas trap containing a sodium hydroxide solution is essential for safety and to neutralize these byproducts.

-

Dropwise Addition at 0 °C: The reaction between the alcohol and thionyl chloride is highly exothermic. Slow, controlled addition at low temperature prevents a dangerous temperature spike and minimizes the formation of side products.

Caption: Experimental workflow for the chlorination step.

Part 2: Characterization and Purification

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Characterization

A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information about the different carbon atoms.

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Expected Data: The following table summarizes the predicted chemical shifts (δ) in ppm. These are estimations based on structurally similar compounds[2][3].

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | ~8.3 | Doublet | 1H | Pyrimidine H-6 |

| Signal 2 | ~6.6 | Doublet | 1H | Pyrimidine H-5 |

| Signal 3 | ~4.7 | Singlet | 2H | -CH₂Cl |

| Signal 4 | ~3.2 | Singlet | 6H | -N(CH₃)₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Signal 1 | ~163 | Pyrimidine C-4 |

| Signal 2 | ~161 | Pyrimidine C-2 |

| Signal 3 | ~158 | Pyrimidine C-6 |

| Signal 4 | ~105 | Pyrimidine C-5 |

| Signal 5 | ~45 | -CH₂Cl |

| Signal 6 | ~37 | -N(CH₃)₂ |

2. Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide structural information from fragmentation patterns. For chlorine-containing compounds, the isotopic pattern is a key diagnostic feature[4].

-

Methodology: The sample can be introduced via Electron Ionization (EI) or Electrospray Ionization (ESI). The mass spectrum is acquired over a suitable m/z range (e.g., 50-300 amu)[4].

-

Expected Data: The molecular weight of C₇H₁₀ClN₃ is 171.63 g/mol .

| Parameter | Expected Observation | Interpretation |

| Molecular Ion (M⁺) | m/z ≈ 171 | Corresponds to the molecular weight with the ³⁵Cl isotope. |

| Isotope Peak (M+2) | m/z ≈ 173 | Corresponds to the molecular weight with the ³⁷Cl isotope. The intensity should be ~32% of the M⁺ peak. |

| Key Fragments | m/z ≈ 136 | Loss of Cl radical ([M-Cl]⁺). |

| m/z ≈ 122 | Loss of CH₂Cl radical ([M-CH₂Cl]⁺). |

3. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. It is used to identify the functional groups present in a molecule.

-

Sample Preparation: The spectrum can be recorded using a KBr pellet or as a thin film.

-

Expected Data: Characteristic absorption bands are expected for the various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| ~3050-3100 | Medium | C-H stretch | Aromatic C-H on pyrimidine ring |

| ~2950-2850 | Medium | C-H stretch | Aliphatic C-H in methyl groups |

| ~1600-1620 | Strong | C=N stretch | Pyrimidine ring |

| ~1560-1580 | Strong | C=C stretch | Pyrimidine ring |

| ~1350-1380 | Strong | C-N stretch | Aryl-N and Alkyl-N bonds |

| ~700-800 | Strong | C-Cl stretch | Chloromethyl group |

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are typically present in smaller amounts and will remain in the solution upon cooling.

General Protocol for Amine Hydrochloride Salts:

-

Solvent Selection: Choose a suitable solvent or solvent system. For amine salts, polar solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethanol/diethyl ether are often effective. The ideal solvent should dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation[5].

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals in a vacuum oven[5].

Conclusion

This guide outlines a reliable and well-documented approach for the synthesis of this compound, a valuable intermediate for pharmaceutical research. The described two-step synthesis is based on established chemical principles, ensuring a high likelihood of success. The comprehensive characterization protocols provide a self-validating system to confirm the structure and purity of the final product. By understanding the causality behind each experimental step, researchers can confidently execute and, if necessary, troubleshoot this synthesis, paving the way for the discovery of novel pyrimidine-based therapeutic agents.

References

- BenchChem (2025). A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues.

- BenchChem (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.

-

Guda, V. V., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

-

PubChem (2024). 2-Chloromethyl-4-dimethylaminopyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- BenchChem (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.

-

Sharma, V. K., et al. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531. Available at: [Link]

- BenchChem (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.

Sources

Physicochemical properties of 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine

An In-depth Technical Guide to the Physicochemical Properties and Reactivity of 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The document delineates its core physicochemical properties, spectroscopic signature, chemical reactivity, and stability profile. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols for characterization and handling. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of pyrimidine-based scaffolds.

Chemical Identity and Core Physicochemical Properties

This compound, identified by CAS Number 731757-43-0, is a functionalized pyrimidine derivative.[1][2] The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to engage with biological targets. The compound's structure features a reactive chloromethyl group at the 2-position and a dimethylamino group at the 4-position, which modulate its electronic properties and reactivity.

A summary of its key physicochemical properties is presented below. It is important to note that while some data is directly reported, other values are inferred from closely related structural analogs due to limited availability in public databases.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 731757-43-0 | [1][2] |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| Appearance | Expected to be a white to pale yellow crystalline solid, based on similar pyrimidine derivatives.[3] | Inferred |

| Solubility | Predicted to be soluble in aprotic polar solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[3][4] | Inferred |

| Storage | Store sealed in a dry environment at 2-8°C for optimal stability.[2] For long-term storage of solutions, -20°C is recommended.[5] | [2][5] |

Spectroscopic Profile and Analytical Characterization

Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a complete public dataset for this specific molecule is scarce, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[5][6]

2.1 Predicted Spectroscopic Features

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the six protons of the N,N-dimethyl group, a singlet for the two methylene (-CH₂) protons of the chloromethyl group (anticipated to be downfield due to the adjacent chlorine and pyrimidine ring), and signals for the two aromatic protons on the pyrimidine ring.

-

¹³C NMR Spectroscopy : The carbon NMR would reveal signals for the seven carbon atoms, including the two methyl carbons of the dimethylamino group, the methylene carbon of the chloromethyl group, and the four unique carbons of the pyrimidine ring. The carbon of the chloromethyl group will be significantly influenced by the electronegative chlorine atom.

-

Mass Spectrometry (MS) : Under electron ionization (EI) or electrospray ionization (ESI), the mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). A characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.[6] Key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or the entire chloromethyl group (-CH₂Cl).

2.2 Experimental Protocol: Identity and Purity Verification by LC-MS

This protocol provides a self-validating workflow for confirming the identity and assessing the purity of this compound.

Objective: To confirm the molecular weight and determine the purity of a sample.

Materials:

-

This compound sample

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

-

C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of 50:50 ACN/Water to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of ~10 µg/mL using the same solvent mixture.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B in 0.5 min, and re-equilibrate for 2 min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Scan Range: m/z 50-500

-

-

Data Analysis:

-

Integrate the peak area of the main compound in the total ion chromatogram (TIC) to calculate purity as a percentage of total integrated area.

-

Extract the mass spectrum for the main peak and confirm the presence of the protonated molecular ion ([M+H]⁺) at m/z 172.06 (for ³⁵Cl) and 174.06 (for ³⁷Cl), consistent with the calculated exact mass for C₇H₁₁ClN₃⁺.

-

Workflow for LC-MS Analysis

Caption: Workflow for purity and identity confirmation.

Chemical Reactivity and Stability Profile

3.1 Nucleophilic Substitution Reactivity

The dominant feature of the compound's reactivity profile is the electrophilic nature of the chloromethyl group.[5] The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, significantly enhances the susceptibility of the benzylic-like carbon to nucleophilic attack.[3][7] Consequently, the primary reaction mechanism is bimolecular nucleophilic substitution (Sₙ2).[3][8]

This reactivity makes this compound an excellent intermediate for introducing the dimethylamino-pyrimidine scaffold into larger molecules. It readily reacts with a wide range of nucleophiles, including:

-

Amines (Primary and Secondary): To form 2-(aminomethyl)pyrimidine derivatives.[3]

-

Thiols: To generate 2-(thiomethyl)pyrimidine derivatives.

-

Alcohols/Phenols: To produce the corresponding ether linkages.

These reactions typically require a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) to neutralize the hydrochloric acid generated during the substitution.[3][8]

General Sₙ2 Reaction Mechanism

Caption: Sₙ2 mechanism on the chloromethyl group.

3.2 Stability and Degradation Pathways

The high reactivity of the chloromethyl group also dictates the compound's stability limitations. It is susceptible to degradation, particularly in the presence of nucleophiles.

-

Hydrolysis: Protic solvents, especially water, can act as nucleophiles, leading to the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-(hydroxymethyl)-N,N-dimethylpyrimidin-4-amine.[4] This is the most common degradation pathway.

-

Solvolysis: Similarly, alcoholic solvents (e.g., methanol, ethanol) can react to form the corresponding ether derivatives.[4]

Causality: The electron-deficient pyrimidine ring facilitates the departure of the chloride leaving group, making the compound reactive even with weak nucleophiles like water or alcohols. Therefore, for storage and reaction setup, the use of aprotic, non-nucleophilic solvents (e.g., DMF, DMSO, Acetonitrile, THF) is critical to prevent unwanted degradation.[4] Solutions should always be prepared fresh whenever possible.

3.3 Experimental Protocol: Solution Stability Assessment

Objective: To determine the stability of the compound in a chosen solvent over time.

Methodology:

-

Solution Preparation: Prepare a solution of the compound in the test solvent (e.g., DMSO containing 0.5% water) at a known concentration (e.g., 1 mg/mL).

-

Time Points: Aliquot the solution into separate vials for each time point (e.g., T=0, 2, 4, 8, 24 hours). Store the vials under controlled temperature conditions (e.g., room temperature).

-

Analysis: At each time point, dilute an aliquot to a suitable concentration for LC-MS analysis using the protocol described in Section 2.2.

-

Data Interpretation: Quantify the peak area of the parent compound at each time point. A decrease in the parent peak area and the appearance of new peaks (e.g., a peak corresponding to the hydrolyzed product) indicate degradation. Plot the percentage of the parent compound remaining versus time to determine its stability profile.

Safe Handling and Storage

Given its reactivity as an alkylating agent, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: The solid compound should be stored in a tightly sealed container in a dry, cool place (2-8°C).[2] Stock solutions should be stored in aprotic solvents like DMSO or DMF at -20°C or -80°C, preferably in single-use aliquots to prevent moisture contamination from repeated freeze-thaw cycles.[4]

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its utility is defined by the electrophilic chloromethyl group, which readily undergoes Sₙ2 reactions with a wide variety of nucleophiles. This reactivity, however, necessitates careful handling and storage to prevent degradation, primarily through solvolysis. A thorough understanding of its physicochemical properties, reactivity, and stability, as detailed in this guide, is essential for its successful application in the synthesis of novel compounds for drug discovery and development.

References

- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.

- Benchmarking the Reactivity of 2-(Chloromethyl)

- This compound(731757-43-0). ChemicalBook.

- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. Benchchem.

- This compound | 731757-43-0. ChemicalBook.

- A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. Benchchem.

- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.

- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Benchchem.

- An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.

- 731757-43-0|this compound. BLDpharm.

- 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.

- US4221913A - Preparation of 2-(Chloromethyl)pyridine.

Sources

- 1. This compound | 731757-43-0 [amp.chemicalbook.com]

- 2. 731757-43-0|this compound|BLDpharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine CAS number and structure

An In-depth Technical Guide to 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine: A Versatile Intermediate for Drug Discovery

Abstract

This compound is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a reactive chloromethyl group on a dimethylaminopyrimidine scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The pyrimidine core is a "privileged structure" in drug discovery, known for its presence in numerous therapeutic agents, particularly kinase inhibitors. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and the significant applications of this compound, with a focus on its role in the development of novel pharmaceuticals. We will explore its reactivity, provide detailed experimental protocols, and outline the necessary safety precautions for its handling.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, uracil) and a wide array of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and its structural similarity to the purine core of ATP make it an ideal scaffold for designing enzyme inhibitors.[2] Specifically, this compound (CAS No. 731757-43-0) emerges as a highly strategic intermediate.[3] The molecule's utility is derived from two key features:

-

The Dimethylaminopyrimidine Core: This moiety is frequently found in potent and selective kinase inhibitors. The dimethylamino group can significantly influence solubility, cell permeability, and target engagement.

-

The Reactive Chloromethyl Group: This electrophilic center is primed for nucleophilic substitution reactions, providing a straightforward method for introducing diverse side chains and pharmacophores, thereby enabling the systematic exploration of chemical space to optimize biological activity.[2][4]

This guide serves as a technical resource for researchers, offering insights into the synthesis, reactivity, and application of this versatile compound in modern drug development workflows.

Molecular Structure and Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in synthesis.

Chemical Structure

The structure of this compound is defined by a pyrimidine ring substituted at the C4 position with a dimethylamino group and at the C2 position with a chloromethyl group.

Caption: Chemical structure of this compound.

Physicochemical Data

The properties summarized below are crucial for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 731757-43-0 | [3] |

| Molecular Formula | C₇H₁₀ClN₃ | Inferred |

| Molecular Weight | 171.63 g/mol | Inferred |

| IUPAC Name | This compound | [3] |

| Appearance | Typically an off-white to yellow solid | Inferred from related compounds |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) | [5] |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. | [6][7] |

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis involves the reduction of a carbonyl group to a primary alcohol, followed by chlorination.

-

Step 1: Reduction to Alcohol. The carboxylic acid or ester is reduced to the corresponding alcohol, (4-(dimethylamino)pyrimidin-2-yl)methanol. This transformation is typically achieved using a mild reducing agent like sodium borohydride in the presence of a Lewis acid such as lithium chloride to enhance reactivity.

-

Step 2: Chlorination. The intermediate alcohol is then converted to the final chloromethyl product. This is a classic nucleophilic substitution where the hydroxyl group is transformed into a good leaving group and displaced by a chloride ion. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure. Researchers must adapt it based on laboratory conditions and scale, with continuous monitoring by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Part A: Synthesis of (4-(dimethylamino)pyrimidin-2-yl)methanol

-

Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-(dimethylamino)pyrimidine-2-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Reagent Addition: Add lithium chloride (2.0 eq) and stir until fully dissolved. Cool the mixture to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Part B: Synthesis of this compound

-

Preparation: In a flame-dried flask equipped with a reflux condenser and a gas trap, dissolve the crude (4-(dimethylamino)pyrimidin-2-yl)methanol from Part A (1.0 eq) in anhydrous dichloromethane.

-

Chlorination: Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise via a syringe. Causality Note: Dropwise addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

-

Isolation: Upon completion, carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure compound.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the high reactivity of the C-Cl bond in the chloromethyl group.

Core Reactivity: Nucleophilic Substitution

The primary mode of reaction is SN2 nucleophilic substitution. The chloromethyl group serves as a potent electrophile, readily reacting with a wide range of nucleophiles.[5] This allows for the facile attachment of various functionalities, a cornerstone of library synthesis for drug screening.

-

N-Alkylation: Reaction with primary or secondary amines introduces new amino side chains.

-

O-Alkylation: Reaction with alcohols or phenols forms ether linkages.

-

S-Alkylation: Reaction with thiols yields thioethers.

This versatility enables the creation of a vast library of analogues from a single, common intermediate, which is highly efficient for structure-activity relationship (SAR) studies.

Application Workflow: Kinase Inhibitor Synthesis

A significant application of pyrimidine derivatives is in the development of protein kinase inhibitors for diseases like cancer.[9] The pyrimidine core often acts as a hinge-binding motif within the ATP-binding pocket of the kinase. This compound can be used as a starting point to build such inhibitors.

Caption: General workflow for synthesizing drug candidates via nucleophilic substitution.

This workflow allows medicinal chemists to systematically modify the "southern" region of the inhibitor (the part attached to the pyrimidine core) to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous chloromethylated heterocyclic compounds should be used to guide handling procedures.[6][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[6]

-

Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[6] Use spark-proof tools and prevent the buildup of electrostatic charge.[7]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

Conclusion

This compound is a high-value intermediate for chemical and pharmaceutical research. Its strategic combination of a privileged pyrimidine scaffold and a reactive chloromethyl handle provides an efficient entry point to a wide array of potential drug candidates. The synthetic pathways and applications outlined in this guide demonstrate its utility in constructing complex molecular architectures, particularly for the development of targeted therapies like kinase inhibitors. Adherence to rigorous safety protocols is essential when working with this reactive compound, ensuring its potential can be harnessed effectively and safely in the laboratory.

References

-

PubChem. 2-Chloromethyl-4-dimethylaminopyridine hydrochloride | C8H12Cl2N2 | CID 20140063. [Link]

-

MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 731757-43-0 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.no [fishersci.no]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyrimidine Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3][4][5] The functionalization of this privileged structure is paramount for drug discovery and development. Among the various synthons available, chloromethylpyrimidines stand out as highly versatile building blocks. Their utility is anchored in the reactivity of the chloromethyl group, which serves as a key electrophilic handle for introducing diverse functionalities via nucleophilic substitution. This guide provides a comprehensive analysis of the reactivity of the chloromethyl group attached to a pyrimidine ring, detailing the underlying electronic principles, mechanistic pathways, influencing factors, and practical synthetic applications.

Introduction: The Significance of Chloromethylpyrimidines

The pyrimidine nucleus is a fundamental component of life, most notably as a constituent of the nucleobases uracil, thymine, and cytosine in nucleic acids.[2][4] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of drugs targeting a wide range of diseases, including cancer, inflammation, and viral infections.[2][3][5] The ability to strategically modify the pyrimidine core is crucial for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetics.

Chloromethylpyrimidines, such as 2-(Chloromethyl)pyrimidine, are particularly valuable intermediates in this context.[1][6] The chloromethyl group (—CH₂Cl) acts as a reactive electrophilic site, enabling the facile introduction of various side chains through reactions with a broad spectrum of nucleophiles.[1] This capability is central to the construction of large compound libraries for structure-activity relationship (SAR) studies, particularly in the synthesis of kinase inhibitors where the pyrimidine core often serves as a hinge-binding motif.[1]

Core Reactivity: The Nucleophilic Substitution Mechanism

The principal reaction pathway for the chloromethyl group in pyrimidine systems is nucleophilic substitution.[1][6] In this reaction, a nucleophile (Nu:) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion, which serves as a good leaving group.[7][8][9]

Electronic Influence of the Pyrimidine Ring

The pyrimidine ring itself plays a decisive role in modulating the reactivity of the attached chloromethyl group. As a π-deficient heterocycle, the two electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect.[10][11] This effect significantly enhances the electrophilicity of the methylene carbon (the carbon atom of the —CH₂Cl group), making it highly susceptible to nucleophilic attack.[1][6] This activation is analogous to that seen in benzylic halides, where the aromatic ring influences the reactivity of the benzylic carbon.[6]

The Sₙ2 vs. Sₙ1 Mechanistic Dichotomy

Nucleophilic substitution reactions can proceed through two primary mechanisms: a bimolecular (Sₙ2) or a unimolecular (Sₙ1) pathway.[7][12] The operative mechanism for chloromethylpyrimidines is highly dependent on the reaction conditions and the structure of the substrate.

The Sₙ2 Pathway: The reaction typically proceeds via a concerted, bimolecular Sₙ2 mechanism.[1][13] This involves a backside attack by the nucleophile on the chloromethyl carbon, leading to a single transition state where the new C-Nu bond is forming concurrently as the C-Cl bond is breaking.[7] The electron-withdrawing nature of the pyrimidine ring accelerates the Sₙ2 reaction by stabilizing the electron-rich transition state.[6]

The Sₙ1 Pathway: An Sₙ1 mechanism involves a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly captured by the nucleophile.[12][14] While the primary nature of the chloromethyl carbon generally disfavors Sₙ1, the adjacent pyrimidine ring can offer resonance stabilization to the resulting carbocation, similar to a benzyl carbocation.[6] However, the powerful electron-withdrawing effect of the two ring nitrogens tends to destabilize this adjacent positive charge, making the Sₙ1 pathway generally slower and less common than for a comparable benzylic halide like benzyl chloride.[6]

The choice between Sₙ1 and Sₙ2 is influenced by several factors:

-

Nucleophile: Strong, anionic nucleophiles favor the Sₙ2 mechanism.[15] Weak or neutral nucleophiles (as often seen in solvolysis reactions) are more characteristic of Sₙ1 reactions.[14][15]

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) stabilize the Sₙ2 transition state and are commonly used.[1][15] Polar protic solvents (e.g., ethanol, water) can solvate and stabilize the carbocation intermediate, favoring the Sₙ1 pathway.[14][15]

-

Substituents: Electron-donating groups on the pyrimidine ring can help stabilize a potential carbocation, increasing the likelihood of an Sₙ1 contribution. Conversely, additional electron-withdrawing groups will further enhance the electrophilicity of the carbon, favoring the Sₙ2 pathway.[16]

For most synthetic applications involving chloromethylpyrimidines, conditions are chosen to explicitly favor the Sₙ2 mechanism, which offers better stereochemical control and avoids potential side reactions associated with carbocation intermediates.[1]

Key Synthetic Applications & Transformations

The predictable reactivity of the chloromethyl group makes it a linchpin for synthesizing a diverse array of functionalized pyrimidines.

Synthesis of Aminomethylpyrimidines

One of the most common and vital transformations is the reaction with primary or secondary amines to form aminomethylpyrimidine derivatives.[1] These products are crucial intermediates in the synthesis of many biologically active molecules, including kinase inhibitors.[1] The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) to neutralize the HCl generated during the reaction.[1][13] This prevents the protonation of the reactant amine, which would render it non-nucleophilic.[17]

Reactions with Other Nucleophiles

Beyond amines, chloromethylpyrimidines readily react with a variety of other nucleophiles:

-

Thiols (R-SH): Reaction with thiols or thiolate anions yields thioethers, which are important in various medicinal chemistry scaffolds.[1]

-

Alcohols/Phenols (R-OH): In the presence of a base, alcohols and phenols can displace the chloride to form ether linkages.

-

Cyanide (CN⁻): Provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[18]

-

Azide (N₃⁻): Forms an azidomethylpyrimidine, a versatile intermediate for click chemistry or for reduction to a primary amine.

Experimental Protocol: Synthesis of 2-((Benzylamino)methyl)pyrimidine

This protocol provides a representative, self-validating procedure for the nucleophilic substitution of a chloromethylpyrimidine with an amine.

Objective: To synthesize 2-((benzylamino)methyl)pyrimidine from 2-(chloromethyl)pyrimidine hydrochloride and benzylamine.

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride

-

Benzylamine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.).

-

Addition of Base and Amine: Add anhydrous potassium carbonate (2.5 eq.) followed by anhydrous DMF to create a stirrable slurry. Add benzylamine (1.1 eq.) to the mixture.

-

Causality: Using at least two equivalents of K₂CO₃ is crucial. One equivalent neutralizes the hydrochloride salt of the starting material, and a second equivalent scavenges the HCl produced during the Sₙ2 reaction.[13] This ensures the benzylamine remains deprotonated and nucleophilic. DMF is an excellent polar aprotic solvent that facilitates Sₙ2 reactions.[1]

-

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloromethylpyrimidine is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally brine.

-

Causality: The water wash removes the DMF. The NaHCO₃ wash removes any residual acidic impurities. The brine wash removes residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-((benzylamino)methyl)pyrimidine product.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the chloromethyl signal and the appearance of signals corresponding to the benzyl group and the new methylene bridge will validate the reaction's success.

Factors Influencing Reactivity and Potential Side Reactions

Optimizing reactions with chloromethylpyrimidines requires an understanding of several key factors and potential pitfalls.

Reactivity Modulators

| Factor | Effect on Sₙ2 Reactivity | Rationale |

| Ring Substituents | Electron-withdrawing groups (EWGs) increase rate; Electron-donating groups (EDGs) decrease rate. | EWGs enhance the electrophilicity of the methylene carbon. EDGs reduce it.[16][19] |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | The rate of an Sₙ2 reaction is directly dependent on the nucleophile's concentration and intrinsic reactivity.[12] |

| Solvent | Polar aprotic solvents (DMF, DMSO) are optimal. | These solvents solvate the cation but not the nucleophile, leaving it "naked" and highly reactive.[15] |

| Temperature | Increasing temperature generally increases the rate. | Provides the necessary activation energy. However, excessive heat can lead to decomposition or side reactions.[13] |

Potential Side Reactions

-

Nucleophilic Aromatic Substitution (SₙAr): While the chloromethyl group is the primary reaction site, strong nucleophiles at high temperatures could potentially attack electron-deficient positions on the pyrimidine ring itself (e.g., positions 2, 4, or 6 if they bear a leaving group).[13][20] This is generally less favorable than substitution at the sp³-hybridized carbon.

-

Reaction with Base: If a nucleophilic base (e.g., an amine) is used in large excess, it may compete with the intended nucleophile. Using a non-nucleophilic inorganic base like K₂CO₃ mitigates this issue.[13]

-

Decomposition: Chloromethylpyrimidines can be sensitive to high temperatures and may decompose if heated excessively.[13]

Conclusion

Chloromethylpyrimidines are powerful and versatile intermediates in modern organic and medicinal chemistry. The reactivity of the chloromethyl group is dominated by the Sₙ2 nucleophilic substitution mechanism, a process that is significantly activated by the electron-deficient nature of the pyrimidine ring. By carefully selecting the nucleophile, solvent, and reaction conditions, chemists can leverage this reactivity to construct a vast array of functionalized pyrimidine derivatives. A thorough understanding of the underlying mechanistic principles and potential side reactions is essential for the successful application of these building blocks in the synthesis of novel therapeutic agents and other high-value chemical entities.

References

-

Pyrimidine - Wikipedia. Wikipedia. [Link]

-

Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora. [Link]

-

Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

-

Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]

-

SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. [Link]

-

Functionalized pyrimidine compounds with their pharmacological potential. ResearchGate. [Link]

-

General reaction of pyrimidine ring 23 and 29-32, singly activated... ResearchGate. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

-

Will allylic and benzylic halide prefer SN1 or SN2 reaction?. Reddit. [Link]

-

Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate. [Link]

-

SN2 nucleophilic substitution reaction push and pull transition state. Stack Exchange. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompChem. [Link]

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

Nucleophilic substitution - Wikipedia. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. growingscience.com [growingscience.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyrimidine - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 16. reddit.com [reddit.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Spectroscopic data (NMR, IR, MS) of 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine

Introduction

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the N,N-dimethyl protons.

The chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the substituents on the pyrimidine ring. The protons on carbons adjacent to nitrogen atoms in a heterocyclic ring are typically deshielded and appear at a lower field.[3]

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Pyrimidine-H (at C5) | ~6.5 - 7.0 | Doublet | 1H | Coupled to the proton at C6. |

| Pyrimidine-H (at C6) | ~8.0 - 8.5 | Doublet | 1H | Deshielded due to the adjacent nitrogen atom. |

| -CH₂Cl | ~4.6 - 5.0 | Singlet | 2H | Deshielded by the adjacent chlorine atom and the pyrimidine ring. A similar group in an analog appears at 4.61 ppm.[2] |

| -N(CH₃)₂ | ~3.1 - 3.3 | Singlet | 6H | Protons of the two methyl groups are equivalent. A similar group in an analog shows a singlet at 3.14 ppm.[2] |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS.

¹H NMR Acquisition Workflow

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~160 - 165 | Carbon attached to the chloromethyl group and two nitrogen atoms. A similar carbon in an analog is at 162.8 ppm.[2] |

| C4 | ~158 - 162 | Carbon attached to the dimethylamino group and a nitrogen atom. A similar carbon in an analog is at 157.5 ppm.[2] |

| C5 | ~98 - 105 | Aromatic carbon. A similar carbon in an analog is at 99.7 ppm.[2] |

| C6 | ~155 - 160 | Aromatic carbon adjacent to a nitrogen atom. |

| -CH₂Cl | ~45 - 50 | Aliphatic carbon attached to chlorine. A similar carbon in an analog is at 48.7 ppm.[2] |

| -N(CH₃)₂ | ~38 - 42 | The two methyl carbons are equivalent. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrument Setup: Use the same tuned and shimmed sample from ¹H NMR.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to ¹H NMR.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of the pyrimidine ring. |

| ~2950 - 2850 | C-H stretch (aliphatic) | Medium | From the -CH₂Cl and -N(CH₃)₂ groups. |

| ~1620 - 1580 | C=N stretch | Strong | Characteristic of the pyrimidine ring. An analog shows bands at 1613 and 1587 cm⁻¹.[2] |

| ~1580 - 1450 | C=C stretch (aromatic) | Medium-Strong | Characteristic of the pyrimidine ring. |

| ~1350 - 1250 | C-N stretch (aromatic amine) | Strong | For the C-N bond of the dimethylamino group.[4] |

| ~800 - 600 | C-Cl stretch | Strong | Characteristic of the chloromethyl group. |

Experimental Protocol for IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectroscopy Workflow

Caption: Workflow for IR Spectroscopy (KBr Pellet Method).

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The molecular formula of this compound is C₇H₁₀ClN₃. The molecular weight is approximately 171.63 g/mol .

| m/z | Ion | Comments |

| 171/173 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of about one-third of the M+ peak, which is a characteristic isotopic pattern for chlorine. |

| 136 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 122 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. This is expected to be a significant peak due to the formation of a stabilized pyrimidine cation. |

| 44 | [C₂H₆N]⁺ | A fragment corresponding to the dimethylamino group. |

The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the predicted molecular ion peak of 171.[3]

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions (cations) and fragment ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Mass Spectrometry Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, should serve as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and further application in synthetic chemistry. The provided predictions are grounded in established spectroscopic principles and data from closely related, well-characterized molecules.

References

-

PubChem. 2-(chloromethyl)-N,N-dimethylpyridin-4-amine;hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Osipyan, V. A., et al. (2017). Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2017(4), M961. Available from: [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Molecules, 26(13), 4025. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

Sources

- 1. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

The Pyrimidine Scaffold: A Technical Guide to its Versatile Research Applications in Drug Discovery and Beyond

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the world of scientific research, particularly in drug discovery and development. Its foundational role as a core component of the nucleobases uracil, thymine, and cytosine provides an inherent biocompatibility that medicinal chemists have expertly leveraged for decades.[1][2] This guide offers an in-depth exploration of the multifaceted research applications of substituted pyrimidines, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that unlock the vast chemical space of pyrimidine derivatives, their profound impact on therapeutic areas like oncology, and their emerging roles in materials science, all while maintaining a steadfast focus on the causality behind experimental choices and the integrity of the presented protocols.

The Privileged Scaffold: Why Pyrimidines are a Cornerstone of Medicinal Chemistry

The power of the pyrimidine ring lies in its unique electronic properties and synthetic tractability. The nitrogen atoms at positions 1 and 3 are key to its biological activity, acting as both hydrogen bond donors and acceptors, which allows for precise and strong interactions with biological targets.[1] Furthermore, the ring can be readily functionalized at its carbon positions (2, 4, 5, and 6), enabling the fine-tuning of a molecule's steric and electronic properties to optimize efficacy and pharmacokinetic profiles.[3] This synthetic versatility has cemented the pyrimidine's status as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets.[1]

Therapeutic Applications: Targeting Disease with Substituted Pyrimidines

The broad spectrum of pharmacological activities exhibited by pyrimidine derivatives is a testament to their adaptability.[4][5] They have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.[4][6]

A Dominant Force in Oncology: Pyrimidine-Based Kinase Inhibitors

A particularly fruitful area of research has been the development of pyrimidine-based kinase inhibitors for cancer therapy.[1] Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a common driver of cancer.[1] The pyrimidine core is an excellent mimic of the adenine ring of ATP, allowing these inhibitors to competitively bind to the ATP-binding site of kinases, thereby blocking their activity.[2]

A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose hyperactivity is implicated in several cancers. Pyrimidine-based drugs like Gefitinib and Erlotinib are designed to block the EGFR signaling cascade, which, when unchecked, promotes cell proliferation and survival.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Synthetic Strategies: Building the Pyrimidine Core

The ability to efficiently synthesize diverse libraries of substituted pyrimidines is crucial for structure-activity relationship (SAR) studies. Several powerful synthetic methodologies have been developed for this purpose.

The Biginelli Reaction: A Classic Multicomponent Approach

The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-ketoester, and urea or thiourea, is a highly efficient method for producing dihydropyrimidines.[6][7] This multicomponent reaction is valued for its simplicity and atom economy.[7]

This protocol describes the synthesis of Monastrol, a mitotic kinesin Eg5 inhibitor, showcasing a practical application of the Biginelli reaction.

-

Reaction Setup: In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).

-

Catalyst Addition: Add a catalytic amount of benzyltriethylammonium chloride (0.23 g, 1 mmol).

-

Heating: Heat the mixture under solvent-free conditions at 100°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, add hot ethanol to the reaction mixture. The product will precipitate upon cooling. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the dihydropyrimidinone product.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of aryl- and heteroaryl-substituted pyrimidines.[8] This reaction is particularly useful for functionalizing chloropyrimidines, which are readily available starting materials.[5]

This generalized protocol provides a starting point for the efficient synthesis of 4-arylpyrimidines.

-

Reaction Setup: In a microwave vial, combine the 4-chloropyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

-

Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes). Microwave heating often leads to dramatically reduced reaction times and improved yields.

-

Work-up and Purification: After cooling, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

The workflow for a typical drug discovery process involving pyrimidine synthesis and evaluation is depicted below.

Caption: A typical workflow for pyrimidine-based drug discovery.

Characterization of Substituted Pyrimidines

Unambiguous structural characterization is paramount in the development of novel pyrimidine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule.[9] The chemical shifts of the pyrimidine ring protons (typically found between δ 7.0 and 9.0 ppm) and carbons are highly sensitive to the nature and position of substituents, allowing for precise structural elucidation.[10]

| Technique | Typical Experimental Parameters | Information Gained |

| ¹H NMR | Spectrometer Frequency: 400-600 MHz; Solvent: DMSO-d₆ or CDCl₃; Number of Scans: 16 | Number of protons, their chemical environment, and coupling patterns. |

| ¹³C NMR | Spectrometer Frequency: 100-150 MHz; Solvent: DMSO-d₆ or CDCl₃; Number of Scans: ≥1024 | Number of unique carbons and their hybridization states. |

Mass Spectrometry

Mass spectrometry provides the molecular weight of the synthesized compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of pyrimidine derivatives.[11]

Beyond the Bench: Biological Evaluation Protocols

Once synthesized and characterized, the biological activity of pyrimidine derivatives must be assessed.

In Vitro Kinase Inhibition Assay

This assay directly measures a compound's ability to inhibit a specific kinase.[4]

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the purified recombinant kinase (e.g., EGFR), and serial dilutions of the pyrimidine test compound.

-

Initiation: Add a mixture of the peptide substrate and ATP to start the reaction. Incubate at room temperature for 60 minutes.

-

Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.[3]

Cell Proliferation Assay (MTT or SRB)

These assays determine the effect of the compounds on the viability of cancer cell lines.[3]

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives for 48-72 hours.

-

Fixation and Staining: Fix the cells with trichloroacetic acid (TCA), and then stain with SRB dye.

-

Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells. This allows for the calculation of the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[3]

Emerging Frontiers: Pyrimidines in Materials Science

The unique electronic properties of the pyrimidine ring are also being exploited in the field of materials science.[12]

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyrimidine core makes it an excellent building block for materials used in OLEDs, particularly as electron-transporting materials and hosts for phosphorescent emitters.[9][13][14] The incorporation of pyrimidine moieties can enhance electron mobility and improve device efficiency and stability.[13] The synthesis of these materials often involves cross-coupling reactions to append various aromatic and heteroaromatic groups to the pyrimidine scaffold.[15]

Fluorescent Sensors

The ability of the pyrimidine ring's nitrogen atoms to coordinate with metal ions has led to the development of pyrimidine-based fluorescent chemosensors.[16][17][18] These sensors can exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions, enabling their detection in various environments, including biological systems.[17][19]

This guide has provided a comprehensive overview of the vast research applications of substituted pyrimidines. From their established role as a cornerstone of medicinal chemistry to their exciting potential in materials science, the pyrimidine scaffold continues to be a source of innovation. The detailed protocols and experimental insights provided herein are intended to empower researchers to explore and expand the ever-growing utility of this remarkable heterocyclic system.

References

-

New protocol for Biginelli reaction-a practical synthesis of Monastrol - Arkivoc. (URL: [Link])

-

OLED Material Breakthroughs: The Role of Pyrimidine Derivatives. (URL: [Link])

-

Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives - Der Pharma Chemica. (URL: [Link])

-

Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. (URL: [Link])

-

Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices | Request PDF - ResearchGate. (URL: [Link])

-

Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC - PubMed Central. (URL: [Link])

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (URL: [Link])

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC - PubMed Central - NIH. (URL: [Link])

-

Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices - SPIE Digital Library. (URL: [Link])

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (URL: [Link])

-

Fe3+ Selective Pyrimidine Based Chromogenic and Fluorogenic Chemosensor. (URL: [Link])

-

Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC - NIH. (URL: [Link])

-

SYNTHESIS AND CHARACTERIZATION OF A NOVEL PYRIMIDINE BASED SCHIFF BASE CHEMOSENSOR FOR THE DETECTION OF Al - Jetir.Org. (URL: [Link])

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. (URL: [Link])

-

Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen - NIH. (URL: [Link])

-

Biginelli Reaction - Organic Chemistry Portal. (URL: [Link])

-

BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS - Theochem @ Mercer University. (URL: [Link])

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])

-

Examples of pyrimidine derivatives with applications in medicinal and materials science. (URL: [Link])

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological - Journal of Medicinal and Chemical Sciences. (URL: [Link])

-

Diagram of EGFR signaling pathway showing impact of gefitinib and... - ResearchGate. (URL: [Link])

-

Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC - PubMed Central. (URL: [Link])

-

Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (URL: [Link])

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (URL: [Link])

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (URL: [Link])

-

Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples | Request PDF - ResearchGate. (URL: [Link])

-

Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (URL: [Link])

-